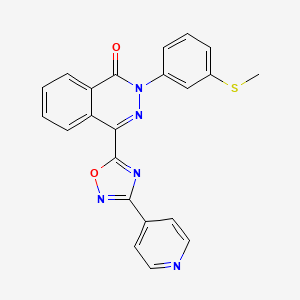![molecular formula C9H14O B2855527 1-Oxadispiro[2.0.3^{4}.3^{3}]decane CAS No. 1866027-07-7](/img/structure/B2855527.png)
1-Oxadispiro[2.0.3^{4}.3^{3}]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxadispiro[2.0.3^{4}.3^{3}]decane is an organic compound with the molecular formula C9H14O and a molecular weight of 138.21 It is a spiro compound, characterized by its unique structure where two rings are connected through a single carbon atom
Preparation Methods
The synthesis of 1-Oxadispiro[2.0.3^{4}.3^{3}]decane involves specific synthetic routes and reaction conditions. One common method involves the use of commercially available reagents. The preparation typically starts with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction conditions often include the use of a base and a solvent, followed by purification steps to isolate the desired product. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
1-Oxadispiro[2.0.3^{4}.3^{3}]decane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Oxadispiro[2.0.3^{4}.3^{3}]decane has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a scaffold for the development of biologically active compounds. In medicine, it has potential applications in drug discovery and development, particularly as a precursor for the synthesis of pharmacologically active compounds. Additionally, it may find use in the industry for the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Oxadispiro[2.0.3^{4}.3^{3}]decane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
1-Oxadispiro[2.0.3^{4}.3^{3}]decane can be compared with other similar spiro compounds, such as 2,6-dioxaspiro[4.5]decane and 8-oxa-2-azaspiro[4.5]decane . These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its distinct spiro structure and the presence of an oxygen atom within the ring system, which may confer unique reactivity and applications.
Properties
IUPAC Name |
2-oxadispiro[2.0.34.33]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-3-8(4-1)5-2-6-9(8)7-10-9/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNIQASPNAAEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCCC23CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2855451.png)
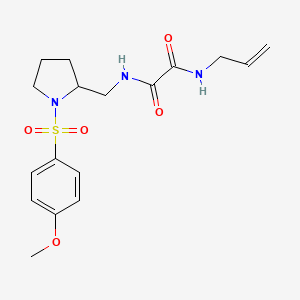
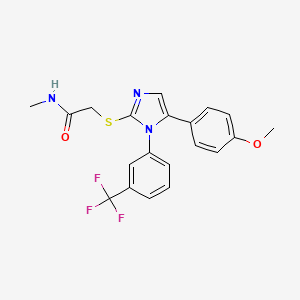
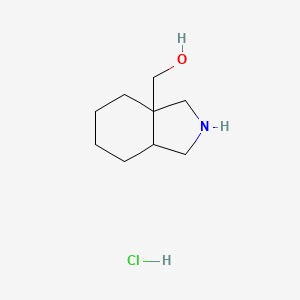
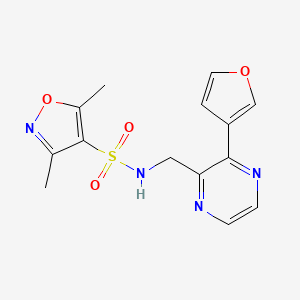
![N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide](/img/structure/B2855463.png)
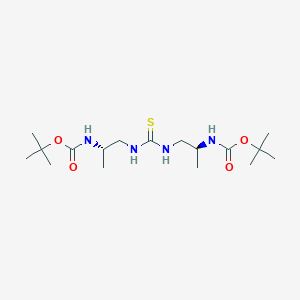
![N-(2H-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B2855466.png)
![(2E)-3-phenyl-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2855453.png)
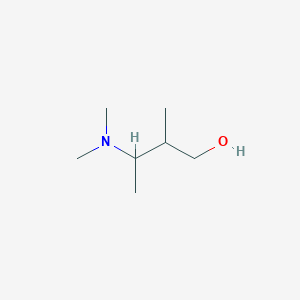
![5-[(2-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2855457.png)
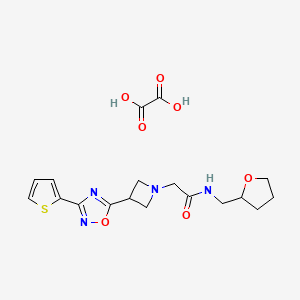
![N-(2-chloro-4-methylphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2855459.png)
